molecular formula C14H16N4O2 B2448433 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide CAS No. 1172101-43-7

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

Cat. No. B2448433
CAS RN: 1172101-43-7
M. Wt: 272.308
InChI Key: NLZXSSLSTAXALZ-UHFFFAOYSA-N
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Description

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as PPA-115 and has been found to possess several interesting biochemical and physiological effects. In

Scientific Research Applications

Oxidation Reactivity and Synthetic Routes

The chemical reactivity and synthetic routes involving similar pyrimidine and pyridine derivatives have been extensively studied. For instance, the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides has been investigated, demonstrating the formation of various products under different conditions and providing insights into synthetic strategies and reaction mechanisms relevant to the compound of interest (Pailloux et al., 2007).

Antimicrobial Activity

Synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from related pyridine compounds, has shown significant antimicrobial activities. This research indicates the potential of structurally related compounds for developing new antimicrobial agents (Hossan et al., 2012).

Anti-Inflammatory and Analgesic Activities

Research on pyrimidine derivatives has highlighted their significant anti-inflammatory and analgesic activities. These findings suggest that similar compounds, including the specified acetamide derivative, could be explored for their potential in treating inflammation and pain (Nofal et al., 2011).

properties

IUPAC Name

2-(6-oxo-4-propylpyrimidin-1-yl)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-2-3-12-8-14(20)18(10-16-12)9-13(19)17-11-4-6-15-7-5-11/h4-8,10H,2-3,9H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZXSSLSTAXALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

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